Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Industrial production methods often involve the use of high-yield reactions and purification techniques to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . By inhibiting MAGL, the compound can modulate the endocannabinoid system, which plays a role in various physiological processes, including pain, inflammation, and cancer progression.
Comparison with Similar Compounds
Phenyl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride can be compared with other piperazine derivatives, such as:
Phenyl(piperazin-1-yl)methanone: Another MAGL inhibitor with similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial activity.
What sets this compound apart is its unique structure, which contributes to its specific interactions with molecular targets and its potential therapeutic applications.
Properties
IUPAC Name |
phenyl-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2.ClH/c1-2-14-24-17-9-8-16(19-20-17)21-10-12-22(13-11-21)18(23)15-6-4-3-5-7-15;/h3-9H,2,10-14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNPQZPDBGKNNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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